molecular formula C7H7BrN2O2S B2424403 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide CAS No. 1601984-62-6

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide

Cat. No.: B2424403
CAS No.: 1601984-62-6
M. Wt: 263.11
InChI Key: RKYOVECFSVTUIT-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide is a useful research compound. Its molecular formula is C7H7BrN2O2S and its molecular weight is 263.11. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Significance

Thiazine derivatives, including 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide, have shown significant pharmacological importance. They are known for their broad spectrum of biological activities. These compounds have been investigated for their antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties. This makes them an important class of heterocyclic medicinal compounds that are worthy of further exploration (Badshah & Naeem, 2016), (Choudhary, Silakari, & Singh, 2018), (Choudhary, Silakari, & Singh, 2018).

Optoelectronic Applications

The derivatives of thiazine scaffolds, including quinazolines and pyrimidines, have been extensively researched for their applications in optoelectronics. They have shown promising results in the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these derivatives into π-extended conjugated systems is of great value for fabricating materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Activities

Thiazine scaffolds are also recognized for their significant biological activities. They have been employed in the synthesis of compounds with a wide range of pharmacological profiles including anti-proliferative, anti-bacterial, antipsychotic, analgesic, anti-inflammatory, antifungal, and antiviral activities. These multifaceted pharmacological profiles provide new aspects for the design of superior medicinally active agents (Wojcicka & Nowicka-Zuchowska, 2018), (Pluta, Morak-Młodawska, & Jeleń, 2011).

Synthetic Intermediates and Catalysts

Thiazine and its derivatives have been utilized as versatile synthetic intermediates and in catalyst design, asymmetric catalysis, and synthesis. They have been part of advanced chemistry and drug development investigations, demonstrating a range of functionalities vital in areas including metal complexes formation, catalysts design, and medicinal applications. Some potent N-oxide compounds with anticancer, antibacterial, anti-inflammatory activity, etc., have been identified, highlighting the importance of heterocyclic N-oxide derivatives in organic syntheses, catalysis, and drug applications (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2S/c8-5-3-6-7(10-4-5)13(11,12)2-1-9-6/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYOVECFSVTUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(N1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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